![molecular formula C13H13NO2 B14479637 2-{[Hydroxy(phenyl)amino]methyl}phenol CAS No. 65520-00-5](/img/structure/B14479637.png)
2-{[Hydroxy(phenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Hydroxy(phenyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with an amino group (-NH2) and a methylene bridge (-CH2-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(phenyl)amino]methyl}phenol typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[Hydroxy(phenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Scientific Research Applications
2-{[Hydroxy(phenyl)amino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[Hydroxy(phenyl)amino]methyl}phenol involves its ability to undergo redox reactions, which can influence various biological processes. The compound can interact with enzymes and other proteins, affecting their activity and function. Additionally, its ability to form metal complexes can modulate the activity of metalloproteins and other metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares the amino and hydroxyl groups but lacks the methylene bridge.
Phenol: Contains only the hydroxyl group attached to the benzene ring.
Salicylaldehyde: Contains an aldehyde group instead of the amino group.
Uniqueness
2-{[Hydroxy(phenyl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups along with a methylene bridge, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
65520-00-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[(N-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-13-9-5-4-6-11(13)10-14(16)12-7-2-1-3-8-12/h1-9,15-16H,10H2 |
InChI Key |
OVVRATJIZPFMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
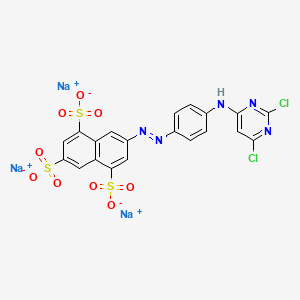
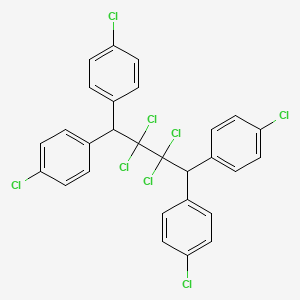
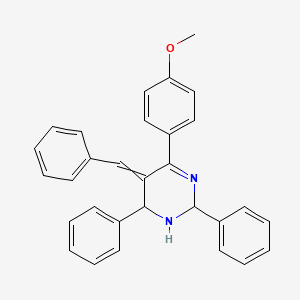
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
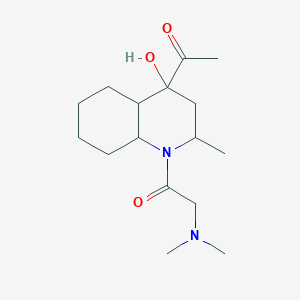
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)

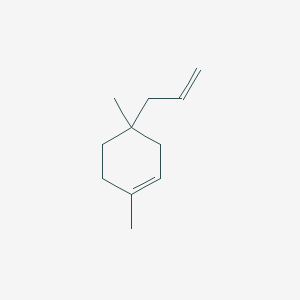
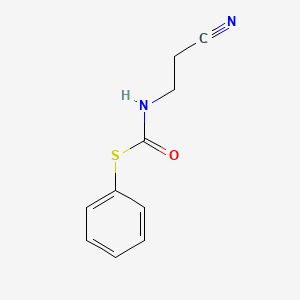
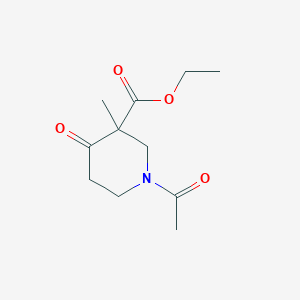
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
silane](/img/structure/B14479634.png)
